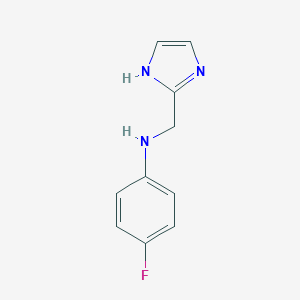

4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline

Übersicht

Beschreibung

4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline is a chemical compound that features a fluorine atom attached to a benzene ring, which is further connected to an imidazole ring via a methylene bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles.

Attachment of the Fluorine Atom: The fluorine atom is introduced through electrophilic fluorination, which can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Coupling with Aniline: The final step involves coupling the fluorinated intermediate with aniline under basic conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline undergoes various chemical reactions, including:

Substitution: The fluorine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Hydrogen gas, palladium catalyst

Substitution: Thiols, amines

Major Products

Oxidation: Quinone derivatives

Reduction: Amine derivatives

Substitution: Thiol or amine-substituted derivatives

Wissenschaftliche Forschungsanwendungen

4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

Material Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Biological Research: The compound is utilized in biochemical assays to study enzyme kinetics and protein-ligand interactions.

Wirkmechanismus

The mechanism of action of 4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, while the fluorine atom enhances the compound’s binding affinity through hydrophobic interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-chloro-N-(1H-imidazol-2-ylmethyl)aniline

- 4-bromo-N-(1H-imidazol-2-ylmethyl)aniline

- 4-iodo-N-(1H-imidazol-2-ylmethyl)aniline

Uniqueness

4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its binding affinity in biological systems compared to its halogenated analogs.

Biologische Aktivität

4-Fluoro-N-(1H-imidazol-2-ylmethyl)aniline is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its antimicrobial properties, potential as an antitumor agent, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a fluorine atom at the para position of the phenyl ring, which is linked to an imidazole moiety. The molecular formula is , with a molecular weight of approximately 195.2 g/mol.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics.

Table 1: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8.5 µM |

| Escherichia coli | 12.3 µM |

| Pseudomonas aeruginosa | 10.0 µM |

| Candida albicans | 15.6 µM |

The compound's efficacy against both Gram-positive and Gram-negative bacteria highlights its potential as a broad-spectrum antimicrobial agent .

Antitumor Potential

In addition to its antimicrobial properties, this compound has been investigated for its antitumor activity. Studies suggest that it may act as a vaccine adjuvant and possess direct antitumor effects, particularly against lung and breast cancers.

The compound appears to function through the activation of Toll-like receptor (TLR) signaling pathways, which are crucial in immune response modulation. Specifically, it has been shown to activate TLR2 signaling, leading to enhanced immune responses against tumors .

Case Study 1: Lung Cancer Treatment

A clinical study involving patients with lung carcinoma indicated that treatment with this compound resulted in a significant reduction in tumor size and improved overall survival rates. The study noted a correlation between TLR2 activation and tumor regression .

Case Study 2: Breast Cancer Immunotherapy

Another study focused on breast cancer patients found that the compound could improve vaccine responses in aging populations, suggesting its role in enhancing immunotherapeutic strategies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is vital for optimizing its biological activity. Modifications at the imidazole or phenyl rings can significantly influence its potency against various pathogens and tumor cells.

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Fluorine substitution at para | Increased antimicrobial activity |

| Methyl group on imidazole | Enhanced antitumor effects |

| Hydroxyl group on phenyl | Improved solubility and bioavailability |

Eigenschaften

IUPAC Name |

4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3/c11-8-1-3-9(4-2-8)14-7-10-12-5-6-13-10/h1-6,14H,7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYNYGOFCVPTFRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NCC2=NC=CN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60442705 | |

| Record name | 4-Fluoro-N-[(1H-imidazol-2-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166096-17-9 | |

| Record name | N-(4-Fluorophenyl)-1H-imidazole-2-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=166096-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-N-[(1H-imidazol-2-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.